molecular formula C16H20N4 B12240469 2-Methyl-4-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine

2-Methyl-4-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine

Cat. No.: B12240469
M. Wt: 268.36 g/mol
InChI Key: POHABYMNXZVOFG-UHFFFAOYSA-N
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Description

2-Methyl-4-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine typically involves the reaction of 2-methyl-4-chloropyrimidine with 1-(3-methylphenyl)piperazine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via nucleophilic substitution, where the chlorine atom on the pyrimidine ring is replaced by the piperazine moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The compound can undergo further substitution reactions, particularly at the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methyl groups would yield alcohols or carboxylic acids, while reduction of the pyrimidine ring would yield dihydropyrimidine derivatives.

Scientific Research Applications

2-Methyl-4-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets in the body. The piperazine moiety is known to interact with various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved. For example, the compound may act as an antagonist or agonist at certain neurotransmitter receptors, influencing neurological functions .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine: Similar structure but with a phenyl group instead of a methylphenyl group.

    1-(2-Pyrimidyl)piperazine: Similar structure but without the methyl groups on the pyrimidine and phenyl rings.

Uniqueness

2-Methyl-4-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine is unique due to the presence of both methyl groups on the pyrimidine and phenyl rings. These substitutions can significantly influence the compound’s biological activity and pharmacokinetic properties, making it distinct from other similar compounds .

Properties

Molecular Formula

C16H20N4

Molecular Weight

268.36 g/mol

IUPAC Name

2-methyl-4-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine

InChI

InChI=1S/C16H20N4/c1-13-4-3-5-15(12-13)19-8-10-20(11-9-19)16-6-7-17-14(2)18-16/h3-7,12H,8-11H2,1-2H3

InChI Key

POHABYMNXZVOFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C3=NC(=NC=C3)C

Origin of Product

United States

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